2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% (2-FMICA) is a synthetic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a member of the isonicotinic acid family, which includes compounds such as isonicotinic acid (INA) and isonicotinamide (INA-A). 2-FMICA has been found to possess unique properties that make it a promising candidate for use in a variety of scientific and medical applications.
Wirkmechanismus
2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is believed to act as a ligand for metal ions by forming a coordination complex with the metal. This coordination complex is believed to be stabilized by hydrogen bonding and electrostatic interactions. Additionally, 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is believed to act as a chelator for metals by forming a chelate complex with the metal. This chelate complex is believed to be stabilized by hydrogen bonding and electrostatic interactions. Finally, 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been found to increase the absorption of certain drugs, such as acetaminophen and ibuprofen. Additionally, it has been found to decrease the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. Finally, it has been found to decrease the absorption of certain drugs, such as caffeine and theophylline.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, making it a versatile compound. However, there are some limitations to using 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% in laboratory experiments. For example, it is a relatively unstable compound, and it can react with other compounds in the environment. Additionally, it can be toxic if ingested or inhaled.
Zukünftige Richtungen
The potential applications of 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% are vast, and there are many possible future directions for research. For example, further research could be conducted to determine the potential of 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% to act as a ligand for other metal ions, such as magnesium and calcium. Additionally, further research could be conducted to determine the potential of 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% to act as a chelator for other metals, such as chromium and nickel. Finally, further research could be conducted to determine the potential of 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% to act as an inhibitor of other enzymes, such as proteases and aminopeptidases.
Synthesemethoden
2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylhydrazine with 3-fluorobenzaldehyde in the presence of a base. The second step involves the reaction of the product from the first step with isonicotinic acid (INA) in the presence of a base. This two-step process results in the formation of 2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has a wide range of potential applications in scientific research. It has been studied for its ability to act as a ligand for metal ions, such as copper, iron, and zinc. It has also been studied for its potential to act as a chelator for metals, such as lead, mercury, and arsenic. Additionally, it has been studied for its potential to act as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-11(10)15)12-7-9(13(17)18)4-5-16-12/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGGTUDRHIERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=NC=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688120 |
Source
|
Record name | 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-57-7 |
Source
|
Record name | 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00688120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.